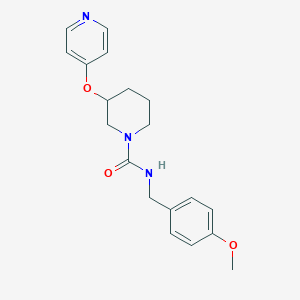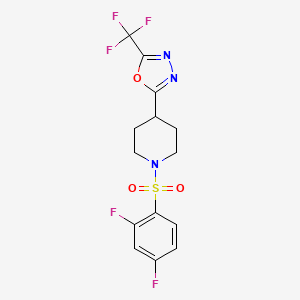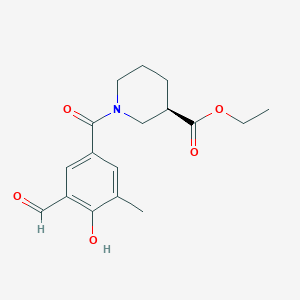
N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MP-10 and belongs to the class of piperidine derivatives. MP-10 has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
The mechanism of action of MP-10 involves the inhibition of dopamine D3 receptors. It has been found to bind to the receptor with high affinity and block its activity. This results in the decrease of dopamine release in the brain, which is believed to be responsible for the therapeutic effects of MP-10 in various diseases.
Biochemical and Physiological Effects:
MP-10 has been found to have significant effects on the levels of neurotransmitters in the brain. It has been shown to decrease the levels of dopamine and increase the levels of acetylcholine and glutamate. These effects are believed to be responsible for the therapeutic effects of MP-10 in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MP-10 has several advantages for lab experiments, including its high affinity for dopamine D3 receptors, its ability to decrease dopamine release in the brain, and its potential for therapeutic applications. However, there are also limitations to its use, including its low solubility in water, its potential for toxicity, and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for research on MP-10, including its potential for therapeutic applications in various diseases, its use as a tool for studying dopamine D3 receptors, and its potential for the development of new drugs with improved efficacy and safety profiles. Further studies are needed to determine the optimal dosage and administration of MP-10, as well as its potential side effects and toxicity. In addition, studies are needed to determine the long-term effects of MP-10 on the brain and its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of MP-10 involves the reaction of 4-methoxybenzyl chloride with 4-hydroxypyridine followed by the reaction of the resulting intermediate with piperidine-1-carboxylic acid. The final product is obtained by purification using column chromatography. The yield of the synthesis method is approximately 60%.
Applications De Recherche Scientifique
MP-10 has been studied for its potential therapeutic applications in various diseases such as Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been found to act as a potent dopamine D3 receptor antagonist and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-16-6-4-15(5-7-16)13-21-19(23)22-12-2-3-18(14-22)25-17-8-10-20-11-9-17/h4-11,18H,2-3,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOXILVKCIBVNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-({2-[(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)amino]phenyl}sulfanyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B2883702.png)

![6-bromo-3-fluoro-N-[(2-methoxypyridin-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B2883705.png)
![2-Bromo-6-[difluoro(phenyl)methyl]pyridine](/img/structure/B2883707.png)
![3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline](/img/structure/B2883709.png)




![3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2883719.png)
![N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2883721.png)
![[3-(Aminomethyl)cyclobutyl]methanol](/img/structure/B2883722.png)

